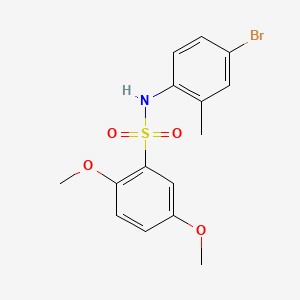

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4S/c1-10-8-11(16)4-6-13(10)17-22(18,19)15-9-12(20-2)5-7-14(15)21-3/h4-9,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLZUMDUGSKWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of N-(4-azido-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide.

Oxidation Reactions: Formation of 2,5-dimethoxybenzenesulfonic acid derivatives.

Reduction Reactions: Formation of this compound.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: Used as a precursor in the synthesis of sulfonamide-based drugs with antibacterial and antifungal properties.

Biological Studies: Employed in the study of enzyme inhibition and protein binding interactions.

Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.

Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, an essential nutrient for bacterial growth, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide with structurally related sulfonamides and benzamides, highlighting key structural, synthetic, and physicochemical differences.

Key Comparisons

Core Structure and Substituent Effects The target compound and Compound 8 share the 2,5-dimethoxybenzenesulfonamide core. However, Compound 8 incorporates a 5-chloropyridin-3-yl group and an acetylpiperazine moiety, which increase molecular complexity and likely enhance interactions with biological targets (e.g., enzymes or receptors). The acetylpiperazine group may improve solubility compared to the target compound’s bromo-methylphenyl group. Compound 25 features a cyanomethyl substituent and an additional methoxy group, which may alter electronic distribution and steric effects.

Benzamide vs. Sulfonamide Derivatives

- Compound C10 replaces the sulfonamide with a benzamide core, reducing hydrogen-bonding capacity. Its 3,5-dimethoxyphenyl group provides symmetrical substitution, contrasting with the target compound’s asymmetric 4-bromo-2-methylphenyl group. NMR data (δ 166.305 for the carbonyl) confirm distinct electronic environments compared to sulfonamides (e.g., δ 169.8 in Compound 8 ).

Synthetic Efficiency Yields for sulfonamide derivatives vary: Compound 8 achieved 73% yield, while Compound 25 crystallized at 65%, reflecting challenges in introducing bulky substituents (e.g., cyanomethyl). The target compound’s synthesis would likely require optimization to balance yield and purity.

Biological Implications Compound 25 and Compound C10 emphasize the importance of halogen and methoxy groups in cytotoxicity. The cyanomethyl group in Compound 25 may enhance reactivity, while the benzamide in Compound C10 could modulate target selectivity.

Biological Activity

N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and biological research. Its structure suggests possible interactions with various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a bromo-substituted aromatic ring and two methoxy groups. This structural arrangement is significant for its biological activity, as sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for essential enzymes in bacterial folic acid synthesis.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking PABA, the compound competes with this substrate, thereby disrupting folate biosynthesis and exerting antibacterial effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting DHPS. |

| Antifungal | Potential activity against fungal pathogens through similar mechanisms. |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes involved in metabolic pathways. |

| Chemical Probes | Used in studies to explore biological pathways and mechanisms. |

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on sulfonamides have shown their effectiveness against a range of Gram-positive and Gram-negative bacteria due to their ability to inhibit folate synthesis .

Case Studies

- In vitro Studies : A study evaluating the antibacterial efficacy of various sulfonamides, including derivatives similar to this compound, reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics .

- Enzyme Interaction Studies : Another investigation focused on the binding affinity of sulfonamide derivatives to DHPS revealed that modifications in the aromatic ring significantly influenced their inhibitory potency. The presence of electron-withdrawing groups like bromine enhanced binding efficiency.

- Toxicological Assessments : Toxicity studies indicated that while some sulfonamide derivatives exhibit low cytotoxicity in mammalian cell lines, further investigation is needed to assess the safety profile of this compound specifically .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-bromo-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide with high purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. Key steps include:

- Sulfonylation of 2,5-dimethoxybenzenesulfonyl chloride with 4-bromo-2-methylaniline in anhydrous dichloromethane under nitrogen atmosphere .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

- Yield optimization (70–85%) by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.1 sulfonyl chloride:amine) .

Q. How can the crystalline structure of this sulfonamide be resolved, and what are its key geometric parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Crystallize the compound in ethanol/water (3:1 v/v) at 292 K .

- Key parameters: Orthorhombic crystal system, space group P2₁2₁2₁, with bond lengths (e.g., S–N = 1.632 Å) and torsion angles (e.g., C–S–N–C = 78.5°) critical for understanding steric hindrance .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct methoxy peaks (δ 3.75–3.85 ppm) and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms sulfonamide linkage (δ 165–170 ppm) .

- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N–H bending at 1530 cm⁻¹ .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 414.25 g/mol) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4-bromo group enables Suzuki-Miyaura coupling.

- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., phenylboronic acid) in THF/Na₂CO₃ (2M) at 80°C.

- Monitor reactivity via HPLC: Bromine substitution increases electrophilicity but may reduce coupling efficiency due to steric bulk from the 2-methyl group .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with sulfonamide derivatives as ligands. The bromine and methoxy groups enhance hydrophobic interactions with pockets in triose phosphate isomerase (docking scores: −8.2 to −9.5 kcal/mol) .

- MD Simulations : GROMACS simulations (AMBER force field) reveal stable ligand-protein complexes over 100 ns, with RMSD < 2.0 Å .

Q. How do solvent polarity and pH affect the stability of this sulfonamide in aqueous solutions?

- Methodological Answer :

- Stability Assay : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10).

- Findings : Degradation <5% in pH 4–7 (24 hrs), but hydrolysis increases at pH >8 due to sulfonamide bond cleavage. Use acetonitrile/water (60:40) for HPLC stability-indicating methods .

Q. Are there contradictions in reported crystallographic data for structurally analogous sulfonamides?

- Methodological Answer : Yes. For example:

- Discrepancies in dihedral angles (e.g., 75° vs. 82°) between N-(2-bromophenyl) and N-(4-bromo-2-methylphenyl) derivatives arise from differences in crystallization solvents (ethanol vs. DMSO) .

- Resolution: Use high-resolution SC-XRD (λ = 0.71073 Å) and refine data with SHELXL to minimize R-factor discrepancies (target <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.